N-benzyl-4-ethoxy-N-isopropylbenzamide
Description
N-Benzyl-4-ethoxy-N-isopropylbenzamide is a substituted benzamide derivative characterized by a 4-ethoxy group on the benzoyl ring and dual N-substituents: a benzyl group (C₆H₅CH₂) and an isopropyl group (CH(CH₃)₂). Its molecular formula is C₁₉H₂₃NO₂, with a molecular weight of 297.39 g/mol. The ethoxy substituent enhances lipophilicity, while the bulky N-substituents may influence steric interactions in biological or synthetic contexts.
Properties
IUPAC Name |
N-benzyl-4-ethoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-22-18-12-10-17(11-13-18)19(21)20(15(2)3)14-16-8-6-5-7-9-16/h5-13,15H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNKMGAEBJRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Complexity: The target compound’s dual N-substituents (benzyl and isopropyl) contrast with simpler analogues like 4-ethoxy-N-(4-isopropylphenyl)benzamide (single N-substituent) .
Functional Group Diversity :
- 4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide incorporates a sulfamoyl group and benzothiazole ring, which are associated with enhanced hydrogen-bonding and π-stacking capabilities, respectively .
Physicochemical Properties
- Lipophilicity : The hexyloxy analogue () is more lipophilic (logP ~6.2 estimated) than the ethoxy-containing compounds (logP ~3.5–4.0), impacting solubility and bioavailability.
- Molecular Weight : The target compound (297.39 g/mol) falls within the acceptable range for drug-like molecules, whereas the sulfamoyl-benzothiazole derivative (514.69 g/mol) may face challenges in pharmacokinetics due to its size .
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